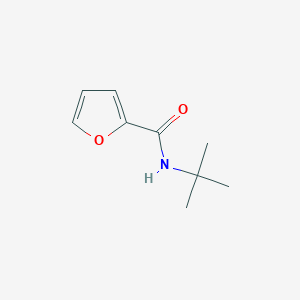

N-tert-butylfuran-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-tert-butylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKDJHPRTZFHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Tert Butylfuran 2 Carboxamide

Amidation Strategies Utilizing Furan-2-carboxylic Acid Derivatives

Direct amidation methods are a primary route for synthesizing N-tert-butylfuran-2-carboxamide. These strategies involve the reaction of an activated furan-2-carboxylic acid derivative with tert-butylamine (B42293) or a related tert-butyl precursor.

Acyl Chloride-Amine Coupling Protocols

A prevalent and effective method for amide bond formation is the reaction between an acyl chloride and an amine. fishersci.co.uklibretexts.org This approach, often referred to as the Schotten-Baumann reaction, is characterized by the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the amine. fishersci.co.uk

In the context of this compound synthesis, furan-2-carbonyl chloride is reacted with tert-butylamine. The general reaction scheme involves the nucleophilic addition of the amine to the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. libretexts.org

Conventional synthesis of this compound via the acyl chloride route typically involves mixing furan-2-carbonyl chloride with tert-butylamine in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). commonorganicchemistry.com The reaction is often carried out at room temperature and may be facilitated by the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct that is formed. fishersci.co.ukcommonorganicchemistry.com

The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbonyl carbon of furan-2-carbonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the stable amide bond. The presence of a base is crucial to scavenge the HCl produced, driving the reaction to completion. libretexts.orglibretexts.org

A typical laboratory procedure involves dissolving the amine in a solvent, followed by the addition of the acyl chloride. fishersci.co.uk The reaction mixture is stirred for a period ranging from a few hours to overnight to ensure complete conversion. commonorganicchemistry.com Workup procedures generally involve washing the reaction mixture to remove the hydrochloride salt and any unreacted starting materials, followed by purification of the crude product, often by recrystallization or column chromatography.

To accelerate reaction times and potentially improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool. nih.govnih.gov Microwave irradiation can significantly enhance the rate of chemical reactions by directly and efficiently heating the reactants and solvent. capes.gov.br

In the synthesis of furan-2-carboxamides, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes. nih.gov For instance, the synthesis of N-sec/tert-butyl 2-arylbenzimidazole derivatives, which involves an amide formation step, was achieved in high yields (85-96%) within 2-3.5 minutes under focused microwave irradiation. nih.gov While this example is for a related class of compounds, the principle is directly applicable to the synthesis of this compound.

The general procedure for a microwave-assisted synthesis would involve placing the reactants, furan-2-carbonyl chloride and tert-butylamine, along with a suitable solvent and base in a sealed microwave reactor vial. The mixture is then subjected to microwave irradiation at a set temperature for a short duration. The rapid and uniform heating provided by microwaves can lead to a more efficient conversion to the desired amide product. This technique offers a greener and more time-efficient alternative to conventional heating methods. researchgate.net

Ester-Amine Condensation Methodologies

Another approach to the synthesis of amides is through the condensation of an ester with an amine. This method is generally less reactive than the acyl chloride route and often requires more forcing conditions, such as higher temperatures or the use of a catalyst.

The synthesis of this compound via this route would involve the reaction of a furan-2-carboxylic acid ester, such as methyl furan-2-carboxylate (B1237412) or ethyl furan-2-carboxylate, with tert-butylamine. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then eliminates an alkoxide group (e.g., methoxide (B1231860) or ethoxide) to form the amide.

Due to the lower reactivity of esters compared to acyl chlorides, these reactions often require heating for extended periods. The use of a catalyst, such as sodium methoxide or other strong bases, can facilitate the reaction by deprotonating the amine and increasing its nucleophilicity.

Indirect Synthetic Routes to N-tert-butyl Amides

Indirect methods provide alternative pathways to N-tert-butyl amides, particularly when direct amidation is challenging or when starting from different precursors.

Copper(II) Triflate Catalyzed Reactions of Nitriles with Di-tert-butyl Dicarbonate (B1257347)

A notable indirect route for the synthesis of N-tert-butyl amides involves the Ritter-type reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by copper(II) triflate (Cu(OTf)₂). researchgate.net This method has been demonstrated to be highly efficient for a variety of nitriles, including furyl nitriles, to produce the corresponding N-tert-butyl amides in excellent yields. researchgate.net

The reaction proceeds under mild, solvent-free conditions at room temperature. researchgate.net In this process, furan-2-carbonitrile would be treated with di-tert-butyl dicarbonate in the presence of a catalytic amount of Cu(OTf)₂. The reaction of furan-2-carbonitrile with di-tert-butyl dicarbonate using this catalytic system has been reported to yield this compound. researchgate.net

The proposed mechanism involves the activation of the nitrile by the copper(II) triflate catalyst. researchgate.net This is followed by the addition of the tert-butyl cation, generated from di-tert-butyl dicarbonate, to the nitrile nitrogen, forming a nitrilium ion intermediate. Subsequent hydration of this intermediate leads to the formation of the N-tert-butyl amide. The stability and efficiency of Cu(OTf)₂ make it a highly effective catalyst for this transformation. researchgate.net

Table 1: Reaction Conditions for Copper(II) Triflate Catalyzed Synthesis of N-tert-butyl Amides

| Entry | Nitrile | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzonitrile | Cu(OTf)₂ (5) | Solvent-free | Room Temp | 95 |

| 2 | Furan-2-carbonitrile | Cu(OTf)₂ (5) | Solvent-free | Room Temp | 73 researchgate.net |

This table is a representative example based on the provided source and may not be exhaustive.

Weak Base-Promoted Selective Rearrangement of Oxaziridines

A novel approach to amide synthesis involves the selective rearrangement of oxaziridines. This method can be applied to the synthesis of this compound, starting from an appropriate oxaziridine (B8769555) precursor. The reaction often proceeds via a single electron transfer (SET) pathway, which can be initiated by visible-light photoredox catalysis. rsc.org

The general mechanism involves the formation of an oxaziridine from a furan-2-carbaldehyde and tert-butylamine. This intermediate then undergoes a rearrangement promoted by a weak base to yield the target amide. This method is noted for its excellent functional group tolerance and typically provides good to excellent yields. rsc.org While a specific example for this compound is not detailed in the literature, the general applicability of this reaction to a broad scope of substrates suggests its feasibility. rsc.org

The key steps are:

Condensation of furan-2-carbaldehyde with tert-butylamine to form an imine.

Oxidation of the imine to the corresponding oxaziridine.

Weak base-promoted rearrangement of the oxaziridine to this compound.

This pathway is a valuable alternative to traditional amidation methods, particularly when mild conditions are required.

Palladium-Catalyzed Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a powerful and versatile method for the construction of amide bonds. This reaction typically involves the coupling of an aryl or heteroaryl halide with an amine and carbon monoxide, catalyzed by a palladium complex. nih.govmdpi.com For the synthesis of this compound, this would involve the reaction of a 2-halofuran with tert-butylamine and carbon monoxide.

The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. mdpi.comrsc.org Ligands such as Xantphos and phosphine (B1218219) derivatives have been shown to be effective in similar aminocarbonylation reactions. mdpi.comresearchgate.net The reaction conditions, including the choice of base, solvent, and carbon monoxide pressure, are optimized to maximize the yield of the desired amide. mdpi.comresearchgate.net This method is highly valued for its functional group tolerance and broad substrate scope. nih.gov

A typical reaction setup would involve:

Substrate: 2-Iodofuran or 2-bromofuran (B1272941)

Amine: tert-Butylamine

Catalyst: A palladium source (e.g., Pd(OAc)₂) with a suitable ligand (e.g., Xantphos, PPh₃) mdpi.comresearchgate.net

Carbon Monoxide Source: CO gas or a CO-releasing molecule nih.govresearchgate.net

Base: An organic or inorganic base (e.g., Et₃N, Na₂CO₃) researchgate.netnih.gov

Solvent: An inert solvent such as toluene (B28343) or DMF researchgate.netnih.gov

| Catalyst System | Substrate | Amine | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | Aryl Halide | Benzylamine | Na₂CO₃, Toluene, CO (in situ) | 42% | researchgate.net |

| Pd(OAc)₂/2 PPh₃ | 6-Iodoquinoline | tert-Butylamine | 40 bar CO | High Selectivity | mdpi.com |

| Pd(OAc)₂/TPP | Iodobenzene | Ethanolamine | Et₃N, DMF, 1 bar CO, 100 °C | Variable | nih.gov |

Intramolecular Decarboxylative Synthesis Approaches

Intramolecular decarboxylative methods represent another synthetic route. While direct intramolecular decarboxylative synthesis of this compound is less commonly reported, related strategies involving 2-furoic acid are prevalent. wikipedia.org These methods often begin with 2-furoic acid, which can be synthesized from furfural (B47365) through oxidation. wikipedia.orgorgsyn.org

The general approach involves the activation of 2-furoic acid, followed by amidation with tert-butylamine. Activation can be achieved by converting the carboxylic acid to an acyl chloride or by using coupling agents. nih.govresearchgate.net For instance, treating 2-furoic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which then readily reacts with tert-butylamine to form the desired amide. researchgate.net

| Starting Material | Activating Agent | Amine | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Furoic acid | SOCl₂ | Various Amines | Toluene, 90-100 °C, then amine, pyridine, 80-100 °C | Furan-2-carboxamide derivatives | researchgate.net |

| 2-Furoic acid | CDI (Carbonyldiimidazole) | 1,4-Diaminobenzene | THF, 45 °C | N-(4-Aminophenyl)furan-2-carboxamide | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact and improve sustainability. The synthesis of this compound can benefit from these principles in several ways.

The furan (B31954) ring itself is often derived from biomass. wikipedia.org Furfural, the precursor to 2-furoic acid, is produced from agricultural byproducts like bran, making it a renewable feedstock. wikipedia.org Syntheses that utilize furan-based starting materials are therefore aligned with the green chemistry principle of using renewable resources. researchgate.net

Catalytic methods, such as the palladium-catalyzed aminocarbonylation described above, are inherently greener than stoichiometric reactions. researchgate.net They increase atom economy by minimizing the formation of byproducts and often allow for reactions to occur under milder conditions. researchgate.net The use of catalytic systems reduces waste and energy consumption. researchgate.net

Furthermore, research into developing more environmentally benign reaction media and procedures is ongoing. This includes the potential use of solventless conditions or greener solvents to replace more hazardous ones. researchgate.netresearchgate.net For example, some syntheses of furan derivatives have been explored under solvent-free conditions, although this can sometimes require high temperatures and pressures. researchgate.net The development of protocols that generate water as the only byproduct is also a significant step towards greener chemical production. nih.gov

Utilizing renewable feedstocks such as furfural. wikipedia.org

Employing catalytic methods like palladium-catalyzed aminocarbonylation to improve atom economy and reduce waste. researchgate.netnih.gov

Exploring the use of environmentally friendly solvents and reaction conditions. researchgate.net

Reaction Mechanisms and Mechanistic Investigations in N Tert Butylfuran 2 Carboxamide Chemistry

Elucidation of Catalytic Cycles in N-tert-butyl Amide Formation

The construction of the amide bond in N-tert-butylfuran-2-carboxamide can be achieved through various catalytic strategies, each proceeding via a distinct catalytic cycle.

Mechanistic Studies of Copper-Catalyzed Reactions

Copper catalysis offers a convenient route to this compound, particularly through a Ritter-type reaction. A notable example is the synthesis from 2-cyanofuran and di-tert-butyl dicarbonate (B1257347), catalyzed by copper(II) triflate (Cu(OTf)₂). researchgate.net This reaction proceeds efficiently under solvent-free conditions at room temperature. researchgate.net

The proposed mechanism for this copper-catalyzed Ritter reaction is initiated by the coordination of the copper catalyst to the nitrile group of 2-cyanofuran, which enhances its electrophilicity. This is followed by the attack of the tert-butyl carbocation, generated from di-tert-butyl dicarbonate. The resulting nitrilium ion intermediate is then trapped by a nucleophile (likely a carbonate or triflate species in the reaction mixture) and subsequent hydrolysis yields the final this compound product.

In the broader context of copper-catalyzed amidation, such as the N-arylation of amides, mechanistic studies have revealed the critical role of chelating diamine ligands in controlling the concentration and reactivity of the active Cu(I) catalytic species. mdpi.comresearchgate.netresearchgate.netsci-hub.se These studies suggest that the activation of aryl halides proceeds through a 1,2-diamine-ligated copper(I) amidate complex, which is a kinetically competent intermediate. mdpi.comresearchgate.netresearchgate.netsci-hub.se Although not a direct synthesis of the amide bond itself, these findings are relevant for potential C-H functionalization reactions of a pre-formed this compound.

Examination of Photoredox Catalysis Mechanisms

Visible-light photoredox catalysis has emerged as a powerful tool for amide bond formation under mild conditions. While specific studies on the photoredox synthesis of this compound are not extensively documented, the general mechanisms provide a framework for its potential formation. These reactions often involve the generation of highly reactive radical intermediates.

For instance, a plausible pathway could involve the photoredox-catalyzed activation of a furan (B31954) derivative or a tert-butylamine (B42293) source. In one general mechanism, an excited-state photocatalyst can oxidize an amine to form an amine radical cation. acs.org This reactive intermediate can then engage in various bond-forming events. Alternatively, the photocatalyst can reduce a suitable precursor to generate a radical that participates in the amidation reaction. nih.gov The application of these principles to the synthesis of this compound could involve the coupling of a furan-based radical with a tert-butylamine derivative or vice versa.

Investigations into the photochemistry of furan carboxamides have shown that the furan ring can react with singlet oxygen, a photochemically produced reactive intermediate. mdpi.com This highlights the potential for photo-induced transformations of the furan moiety within the this compound structure, a factor to consider in designing photoredox-catalyzed reactions.

Insights into Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone of modern amide synthesis, with aminocarbonylation being a prominent method. This approach typically involves the reaction of an aryl or vinyl halide or triflate with an amine and carbon monoxide. For the synthesis of this compound, this could entail the coupling of a 2-halofuran with tert-butylamine and a carbon monoxide source.

Mechanistic studies of palladium-catalyzed aminocarbonylation suggest a catalytic cycle that generally begins with the oxidative addition of the aryl halide to a Pd(0) species to form a Pd(II) complex. This is followed by the insertion of carbon monoxide to generate an acyl-palladium intermediate. Subsequent reaction with the amine leads to the formation of the amide product and regeneration of the Pd(0) catalyst. nih.gov

Furthermore, palladium-catalyzed C-H functionalization offers another avenue for the synthesis and modification of furan-2-carboxamides. For example, the direct C-H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide has been shown to proceed via a proposed Pd(II)/Pd(IV) catalytic cycle. mdpi.com This cycle involves the initial coordination of Pd(II) to the substrate, followed by C-H activation to form a palladacycle. Oxidative addition of an aryl iodide then generates a Pd(IV) intermediate, which undergoes reductive elimination to form the C-C bond and regenerate a Pd(II) species. mdpi.com While this example involves a benzofuran (B130515) derivative, the fundamental mechanistic steps are likely applicable to the functionalization of this compound.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the context of this compound synthesis, several key intermediates have been proposed or identified in related systems.

In copper-catalyzed N-arylation of amides, Cu(I)-amidate complexes have been established as crucial reactive intermediates. mdpi.comresearchgate.netresearchgate.netsci-hub.se These species are formed by the reaction of the amide with a Cu(I) salt in the presence of a base.

In palladium-catalyzed aminocarbonylation, acyl-palladium complexes are the pivotal intermediates that directly precede amide bond formation. nih.gov The structure and reactivity of these intermediates are influenced by the ligands coordinated to the palladium center. In C-H activation pathways, palladacycles , where the palladium atom is part of a cyclic structure with the substrate, are key intermediates. mdpi.com

In photoredox catalysis, radical cations and radical anions of the substrates or catalysts are the primary intermediates that drive the reaction. For instance, the formation of an amine radical cation from tert-butylamine upon single-electron oxidation by an excited photocatalyst is a plausible initial step in a photoredox-catalyzed amidation. acs.org

Role of Specific Reagents and Catalysts in Reaction Pathways (e.g., Base-Mediated Processes)

The choice of reagents and catalysts plays a critical role in directing the reaction towards the desired this compound product.

Bases are frequently employed in amide synthesis to deprotonate the amine nucleophile, thereby increasing its reactivity, or to neutralize acidic byproducts. In the synthesis of furan-2-carboxamides, activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are used to convert furan-2-carboxylic acid into a more reactive intermediate. This process is inherently base-mediated, as the imidazole (B134444) byproduct acts as a base. In palladium-catalyzed C-H functionalization, bases such as sodium acetate (B1210297) are often crucial for the C-H activation step. mdpi.com

The catalyst itself is the linchpin of the reaction pathway. As discussed, copper, palladium, and photoredox catalysts each open up distinct mechanistic avenues for the formation of this compound. The specific ligand used in conjunction with a metal catalyst can significantly influence the reaction's efficiency and selectivity by modifying the steric and electronic environment around the metal center. mdpi.comresearchgate.netresearchgate.netsci-hub.senih.gov

Computational and Experimental Approaches for Mechanistic Validation

A combination of computational and experimental techniques is employed to validate the proposed reaction mechanisms.

Computational studies , particularly using Density Functional Theory (DFT), have become indispensable for mapping out the potential energy surfaces of reaction pathways. These calculations can provide insights into the structures and energies of transition states and intermediates, helping to identify the most likely reaction mechanism. DFT studies have been used to investigate the mechanism of palladium-catalyzed synthesis of furans and the photochemistry of furan carboxamides. mdpi.commdpi.com

Experimental approaches for mechanistic validation include:

Kinetic studies: Measuring the reaction rates as a function of reactant and catalyst concentrations can help to determine the rate law and identify the rate-determining step of the reaction. mdpi.comresearchgate.netresearchgate.netsci-hub.se

Isotope labeling studies: Using isotopically labeled substrates can help to track the movement of atoms throughout the reaction and provide evidence for specific bond-breaking and bond-forming events.

Trapping experiments: The addition of a trapping agent that can react with a proposed intermediate can provide evidence for the existence of that intermediate.

Spectroscopic characterization: Techniques such as NMR, IR, and mass spectrometry are used to identify and characterize stable intermediates and final products. For instance, the synthesis of a furan-2-carboxamide derivative was confirmed by NMR, IR, and mass spectrometry.

Through the synergistic application of these computational and experimental methods, a deeper understanding of the intricate chemical processes governing the synthesis of this compound can be achieved, paving the way for future innovations in its synthesis and application.

Spectroscopic and Advanced Analytical Techniques in N Tert Butylfuran 2 Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of N-tert-butylfuran-2-carboxamide, offering detailed insights into the molecular framework by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides precise information about the number, environment, and connectivity of protons within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the furan (B31954) ring protons, the amide N-H proton, and the tert-butyl protons are observed.

The three protons on the furan ring appear as distinct multiplets due to spin-spin coupling. The proton at position 5 (H-5) typically resonates furthest downfield, appearing as a doublet of doublets. The proton at position 3 (H-3) also appears as a doublet of doublets, while the proton at position 4 (H-4) presents as a multiplet. mdpi.com The amide proton (N-H) signal is usually a broad singlet, and its chemical shift can be influenced by solvent and concentration. The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet in the upfield region of the spectrum, a characteristic feature of this functional group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Furan H-5 | ~7.76 | dd |

| Furan H-3 | ~7.02 | dd |

| Furan H-4 | ~6.56 | dd |

| Amide N-H | ~8.35 | br s |

| tert-Butyl CH₃ | ~1.40 | s |

Note: Predicted values are based on data from similar furan-2-carboxamide structures. mdpi.com Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon environments within this compound. The spectrum will display signals for the furan ring carbons, the amide carbonyl carbon, and the carbons of the tert-butyl group.

The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. mdpi.com The four carbons of the furan ring will have distinct chemical shifts, with the carbon attached to the amide (C-2) and the oxygen-bound carbon (C-5) appearing at lower field than the other two. mdpi.com The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

|---|---|

| C=O (Amide) | ~158 |

| Furan C-2 | ~148 |

| Furan C-5 | ~145 |

| Furan C-3 | ~114 |

| Furan C-4 | ~112 |

| tert-Butyl C(CH₃)₃ | ~51 |

| tert-Butyl C(CH₃)₃ | ~29 |

Note: Predicted values are based on data from analogous furan-2-carboxamide and tert-butyl containing compounds. mdpi.comrsc.org Actual values can differ based on experimental factors.

Advanced Multi-dimensional NMR Techniques

For unequivocal structural assignment, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY spectra would reveal correlations between adjacent protons, confirming the connectivity of the furan ring protons (H-3 with H-4, and H-4 with H-5).

HSQC spectra correlate directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon signal on the furan ring and the tert-butyl group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is characterized by several key absorption bands. A prominent, strong absorption band corresponding to the C=O stretching vibration of the secondary amide (Amide I band) is expected in the region of 1680-1630 cm⁻¹. mdpi.com Another important band is the N-H stretching vibration, which typically appears as a sharp peak around 3300 cm⁻¹. mdpi.com The N-H bending vibration (Amide II band) is usually observed in the 1570–1515 cm⁻¹ range. mdpi.com Furthermore, characteristic absorptions for the furan ring, including C-O-C and C=C stretching, as well as C-H bending vibrations, will also be present.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | ~3300 |

| C=O (Amide I) | Stretch | 1680-1630 |

| N-H (Amide II) | Bend | 1570-1515 |

| C-H (Aromatic/Alkyl) | Stretch | 3100-2850 |

| C-O-C (Furan) | Stretch | ~1250-1050 |

| C=C (Furan) | Stretch | ~1500-1400 |

Note: Values are based on typical ranges for these functional groups. mdpi.comnist.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides essential information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the confirmation of its chemical formula. mdpi.com

In a typical mass spectrum, a prominent peak corresponding to the molecular ion (M⁺) or a pseudomolecular ion, such as the protonated molecule ([M+H]⁺), would be observed. The fragmentation pattern provides further structural evidence. Common fragmentation pathways for amides include α-cleavage and McLafferty rearrangement. For this compound, key fragments would likely arise from the cleavage of the amide bond, leading to the formation of the furanoyl cation and a tert-butyl radical or cation. The stability of the tert-butyl cation makes this a particularly favorable fragmentation pathway.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the purification of this compound after its synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of the synthesis reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, often under UV light. nih.gov

Flash Column Chromatography is the standard method for purifying the crude product. nih.gov The crude mixture is loaded onto a column packed with a stationary phase (typically silica (B1680970) gel), and a solvent or solvent mixture (eluent) is passed through the column. The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of pure this compound.

For the final purity assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. These high-resolution techniques can separate the target compound from any remaining impurities, and the area of the peak corresponding to this compound relative to the total peak area provides a quantitative measure of its purity. The choice between HPLC and GC would depend on the compound's volatility and thermal stability.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an essential technique for monitoring the progress of reactions involving furan-2-carboxamides and for the initial determination of appropriate solvent systems for purification. In the synthesis of related furan-2-carboxamide derivatives, TLC is routinely employed to confirm the formation of the product.

For instance, in the synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide, a compound structurally related to this compound, TLC was used to verify the completion of the reaction. mdpi.com The analysis was performed on silica gel 60 plates. mdpi.com

Key Research Findings:

Reaction Monitoring: The progress of the amide bond formation between an amine and furan-2-carbonyl chloride can be effectively tracked using TLC. mdpi.com

Solvent System: A common mobile phase for furan-2-carboxamides is a mixture of petroleum ether and diethyl ether. For N-(2,2-diphenylethyl)furan-2-carboxamide, a ratio of 1:2 (petroleum ether:diethyl ether) yielded a retention factor (Rf) value of 0.5. mdpi.com

This Rf value indicates the position of the compound on the TLC plate relative to the solvent front and is crucial for developing purification methods like column chromatography. rochester.edu A general rule suggests that for effective separation in flash column chromatography, the desired compound should have an Rf value of approximately 0.3. rochester.edu

Flash Column Chromatography

Flash column chromatography is a widely used preparative technique for the purification of furan-2-carboxamides from crude reaction mixtures. This rapid purification method utilizes air pressure to force the solvent through a column packed with a solid stationary phase, typically silica gel.

The selection of the eluent system is paramount for a successful separation and is often guided by preliminary TLC analysis. rochester.eduwfu.edu For furan-2-carboxamide derivatives, solvent systems based on hexane (B92381) and ethyl acetate (B1210297) are frequently reported.

Key Research Findings:

In the diversity-oriented synthesis of various furan-2-carboxamides, flash column chromatography was the primary method for purification. nih.gov

Specific solvent systems were tailored to the polarity of the target molecule. For example, N′‐(4‐(tert‐butyl)benzoyl)furan‐2‐carbohydrazide (B1668358) was purified using a mixture of hexane and ethyl acetate (Hex-AcOEt) in a 7:3 ratio. nih.gov

For other analogs like N‐(3‐((4‐methylphenyl)carbamoyl)phenyl)furan‐2‐carboxamide, a slightly more polar system of Hex-AcOEt (6:5) was employed. nih.gov

The process generally involves dissolving the crude product, adsorbing it onto a small amount of silica gel, loading it onto the column, and eluting with the chosen solvent gradient to isolate the pure compound. orgsyn.orgrochester.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For furan-containing compounds, reversed-phase HPLC is a common approach.

While specific HPLC methods for this compound are not extensively detailed in the literature, methods developed for structurally similar compounds provide a framework for its analysis. For example, an HPLC-tandem mass spectrometry (HPLC-MS/MS) method was developed for the determination of 3-n-butylphthalide, a related heterocyclic compound, in plasma samples. nih.gov

Typical HPLC System Parameters (based on related compounds):

Column: A reversed-phase C18 column is frequently used. google.com

Mobile Phase: A mixture of organic solvents like methanol (B129727) and acetonitrile (B52724) with water is a common mobile phase. For instance, a mobile phase composition of methanol:acetonitrile:water = 60:16:24 (v/v) has been used. google.com

Detection: UV detection is standard, with the wavelength set to an absorbance maximum for the compound of interest (e.g., 277 nm for some aromatic systems). google.com

Flow Rate: A typical flow rate is around 1.0 mL/min. google.com

This technique offers high resolution and sensitivity, making it suitable for purity assessment and pharmacokinetic studies of furan-2-carboxamide derivatives. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly suited for volatile and thermally stable molecules. Furan-2-carboxamide derivatives can be analyzed by GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

The NIST Chemistry WebBook contains GC data for several N-alkylated furan-2-carboxamides, demonstrating the applicability of this technique. nist.govnist.gov

Example GC Conditions for Related Furan Compounds:

Column: A capillary column, such as one with a 5% Phenyl methyl siloxane stationary phase, is often employed. nist.gov

Carrier Gas: Helium is a commonly used carrier gas. sigmaaldrich.com

Temperature Program: A temperature ramp is typically used, for example, starting at a lower temperature (e.g., 60°C) and increasing to a higher temperature (e.g., 270°C) to elute compounds with different boiling points. nist.gov

Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification. sigmaaldrich.comkeikaventures.com

For this compound, GC analysis would provide information on its purity and could be used to separate it from starting materials or byproducts like 2-n-butyl furan. nist.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding the structure and properties of molecules like this compound.

Studies on closely related furan-2-carboxamide derivatives have utilized single-crystal X-ray diffraction to elucidate their molecular structures.

Key Research Findings from a study on N-(diethylcarbamothioyl)furan-2-carboxamide:

Crystal System: The compound crystallized in the monoclinic space group P21/n. researchgate.net

Molecular Geometry: The analysis revealed that the furan ring is nearly coplanar with the aminocarbamothioyl moiety. researchgate.net This planarity is often stabilized by intramolecular hydrogen bonds. researchgate.net

Intermolecular Interactions: The crystal packing was shown to be facilitated by intermolecular hydrogen bonding, for example, between an NH group on one molecule and a carbonyl oxygen on an adjacent molecule. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| N-(diethylcarbamothioyl)furan-2-carboxamide | Monoclinic | P21/n | Furan ring and aminocarbamothioyl moiety are nearly coplanar. | researchgate.net |

| N-(2-nitrophenyl)furan-2-carboxamide | Monoclinic | P21/c | Benzene (B151609) and furan rings are rotated from the central plane. | researchgate.net |

Electrochemical Studies for Redox Potential Analysis

Electrochemical studies, such as cyclic voltammetry, are employed to investigate the redox properties of a molecule, providing information on its ability to be oxidized or reduced. These properties are critical for applications in materials science and for understanding potential metabolic pathways.

Research on N-tert-butyl-N-2-pyridylhydroxylamines, which share the N-tert-butyl moiety, demonstrates the use of electrochemistry to characterize redox behavior. nih.gov In this study, the potential of the nitroxyl/oxoammonium redox couple was systematically varied by changing substituents on the pyridyl ring. nih.gov

Key Findings from Electrochemical Studies of Related Compounds:

Technique: Cyclic voltammetry is the primary technique used to determine redox potentials.

Redox Couple: For hydroxylamine (B1172632) derivatives, the key redox event is the nitroxyl/oxoammonium couple. nih.gov

Tunability: The electrochemical potential can be fine-tuned by synthetic modification of the aromatic ring, which alters its electron-donating or electron-withdrawing character. nih.gov

For this compound, electrochemical analysis would reveal the potentials at which the furan ring or the amide group undergo oxidation or reduction. This data can be correlated with quantum chemical calculations, such as those using Density Functional Theory (DFT), to provide a comprehensive understanding of the molecule's electronic structure and reactivity. researchgate.netnih.gov

Computational Studies and Theoretical Insights into N Tert Butylfuran 2 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like N-tert-butylfuran-2-carboxamide to predict a variety of properties with a favorable balance between accuracy and computational cost.

Prediction of Conformational Preferences and Rotational Barriers

The flexibility of this compound is primarily determined by the rotation around two key single bonds: the C(furan)–C(amide) bond and the C(amide)–N(tert-butyl) bond. DFT calculations are instrumental in identifying the most stable conformations (energy minima) and the energy required to rotate around these bonds (rotational barriers).

Studies on similar furan (B31954) derivatives show that the orientation of the substituent relative to the furan ring dictates the most stable conformer. For furan-2-carboxamides, planarity is favored by π-conjugation between the furan ring and the amide group. DFT calculations can predict whether a syn or anti conformation (referring to the relative orientation of the furan oxygen and the amide carbonyl oxygen) is more stable. The bulky tert-butyl group introduces steric hindrance that significantly influences these preferences.

The rotational barrier is calculated by performing a relaxed scan of the potential energy surface, where a specific dihedral angle is varied incrementally, and the rest of the molecular geometry is optimized at each step. nih.gov This process identifies the transition state geometries and their corresponding energies. For molecules with amide bonds, the rotational barrier around the C-N bond is typically significant due to its partial double-bond character. rsc.org

Table 1: Predicted Rotational Energy Barriers for this compound using DFT Hypothetical data based on typical values for similar compounds.

| Rotational Bond | Dihedral Angle Definition | Ground State (kcal/mol) | Transition State (kcal/mol) | Rotational Barrier (kcal/mol) |

| Furan-Carbonyl | O(furan)-C-C=O | 0.0 (anti-planar) | 10.5 (perpendicular) | 10.5 |

| Amide C-N | C(O)-N-C(tert-butyl) | 0.0 (planar) | 18.2 (perpendicular) | 18.2 |

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic properties of a molecule are governed by its molecular orbitals. DFT is used to calculate the energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals (FMOs) are crucial for understanding a molecule's reactivity, electronic transitions, and charge transfer properties. researchgate.netnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, indicating its role as an electron donor. The LUMO is likely distributed over the electron-withdrawing carboxamide group. researchgate.netmdpi.com This distribution dictates how the molecule interacts with electrophiles and nucleophiles.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties Illustrative data based on DFT calculations for furan derivatives.

| Parameter | Value (eV) | Implication |

| EHOMO | -6.45 | Electron-donating capability |

| ELUMO | -1.75 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.70 | Chemical stability, reactivity |

| Ionization Potential (I) | 6.45 | Energy to remove an electron |

| Electron Affinity (A) | 1.75 | Energy released when gaining an electron |

| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |

Modeling of Reaction Mechanisms and Energy Landscapes

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions by mapping the entire energy landscape. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. pku.edu.cn By calculating the energies of these species, a reaction profile can be constructed, revealing the activation energies and thermodynamics of each step.

For this compound, DFT could be used to model various potential reactions. For instance, the furan ring can participate in cycloaddition reactions, and the amide group can undergo hydrolysis. pku.edu.cn Computational modeling can predict the preferred reaction pathways, regioselectivity, and stereoselectivity by comparing the activation barriers of different possible routes. This information is vital for designing synthetic routes and understanding the molecule's stability and degradation pathways. researchgate.netacs.org

Quantum Chemical Calculations for Molecular Properties

Beyond DFT, other quantum chemical methods are employed to calculate a wide range of molecular properties. These calculations begin with geometry optimization to find the lowest energy structure of the molecule. scispace.com From this optimized geometry, various physicochemical properties can be predicted.

These properties include:

Thermodynamic Parameters: Calculations can provide values for enthalpy of formation, entropy, and Gibbs free energy, which are fundamental to understanding the molecule's stability and equilibrium in chemical reactions. mdpi.com

Spectroscopic Properties: Quantum chemistry can predict spectroscopic data, such as IR vibrational frequencies and NMR chemical shifts, which are invaluable for structural elucidation and comparison with experimental data.

Dipole Moment and Polarity: The distribution of charge within the molecule is quantified by the molecular dipole moment, which influences solubility, intermolecular interactions, and other physical properties.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational space at a given temperature.

For a flexible molecule like this compound, MD simulations are essential for comprehensive conformational sampling. The simulation tracks the atomic positions and velocities over a series of small time steps, generating a trajectory that reveals all accessible conformations and the transitions between them. This approach is particularly useful for:

Understanding the full range of shapes the molecule can adopt in solution.

Determining the relative populations of different conformers.

Investigating how the molecule's conformation changes in response to its environment (e.g., different solvents).

By analyzing the MD trajectory, one can gain insights into the molecule's flexibility, which is a critical factor in its biological activity and material properties. This dynamic perspective complements the static energy calculations from DFT, providing a more complete understanding of the molecule's behavior.

Structure Activity Relationship Sar Studies of N Tert Butylfuran 2 Carboxamide Derivatives

Impact of Furan (B31954) Ring Substitutions on Biological Activity

The furan ring is a versatile heterocyclic scaffold present in numerous biologically active compounds. utripoli.edu.ly Its chemical properties, including its aromaticity and ability to engage in hydrogen bonding via the oxygen atom, make it a key component for interaction with biological targets. orientjchem.org Modifications to the furan ring, particularly at the 2- and 5-positions, have been shown to significantly alter the biological profiles of furan-containing molecules. orientjchem.org

Systematic substitution on the furan ring of furan-2-carboxamide derivatives has been a key strategy to modulate their biological activity. The introduction of aryl groups at the 5-position, creating 5-aryl-furan-2-carboxamides, has been particularly explored.

Research has shown that these derivatives possess a range of biological activities. For instance, a series of novel aryl carbamic acid-5-aryl-2-furanmethyl esters were designed and synthesized, demonstrating notable fungicidal activities against several plant pathogens. nih.gov In this study, the urea linkage of traditional benzoylphenylurea insecticides was replaced with a carbamic acid ester, and the aniline portion was substituted with a furanmethyl group. nih.gov The results indicated that while the compounds lacked insecticidal effects, they exhibited good fungicidal activity against Corynespora cassiicola, Thanatephorus cucumeris, Botrytis cinerea, and Fusarium oxysporum. nih.gov Certain compounds in the series showed better performance than existing commercial fungicides, suggesting that modifications at the 5-position of the furan ring are critical for antifungal potency. nih.gov

Another study focused on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which demonstrated good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL. mdpi.com This highlights the potential of aryl substitutions on the furan backbone in developing antimicrobial agents.

Furthermore, 5-aryl-furan-2-carboxamides have been identified as potent antagonists of the urotensin-II receptor, which is implicated in cardiovascular diseases like heart failure. mdpi.com This indicates that the 5-aryl substituent plays a crucial role in the molecule's affinity and interaction with specific receptor targets. mdpi.com

The synthesis of N-(4-arylphenyl)furan-2-carboxamides via Suzuki coupling has also been reported. researchgate.net These studies collectively underscore the importance of the 5-position of the furan ring as a key site for modification to tune the biological activity of furan-2-carboxamide derivatives.

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a fundamental tool in drug design to enhance a molecule's pharmacodynamic and pharmacokinetic properties. nih.govdrughunter.com The furan ring itself can act as a bioisostere for other aromatic systems like phenyl or thiophene rings, offering a different balance of hydrophilic and lipophilic properties. orientjchem.orgcambridgemedchemconsulting.com

In the context of furan-2-carboxamides, a notable study involved the bioisosteric replacement of a labile furanone ring with the more stable furan-2-carboxamide moiety. nih.govnih.gov This research aimed to develop new antibiofilm agents against Pseudomonas aeruginosa. nih.govnih.gov Natural and synthetic furanones are known to inhibit the LasR receptor, which is part of the quorum-sensing system that regulates biofilm formation. nih.gov However, the furanone ring can be metabolically unstable. By replacing it with a furan-2-carboxamide core, researchers developed a series of compounds with significant antibiofilm activity. nih.govresearchgate.net This strategic replacement successfully preserved the biological activity while potentially improving the drug-like properties of the molecules. nih.gov

The study evaluated four series of furan-2-carboxamides, with carbohydrazide (B1668358) and triazole derivatives showing the most significant activity. nih.govnih.gov The most active compound, a carbohydrazide derivative, achieved a 58% reduction in biofilm formation. nih.govnih.gov Molecular docking studies suggested that these furan-2-carboxamide derivatives share a similar binding mode within the LasR target as the original furanone compounds. nih.govnih.gov This work exemplifies how bioisosteric replacement of the core heterocycle can lead to the discovery of more robust derivatives. nih.gov

Exploration of Modifications within the Amide Moiety

The amide moiety is a cornerstone of the N-tert-butylfuran-2-carboxamide structure, serving as a critical linker. Modifications to this group, both at the nitrogen substituent and the carbonyl group, have been extensively studied to understand their impact on biological activity.

The N-tert-butyl group is a bulky, lipophilic substituent that can significantly influence a molecule's conformation, solubility, and ability to bind to a target. Derivatization of this group allows for fine-tuning of these properties.

In the development of antibiofilm furan-2-carboxamides, the influence of bulky alkyl chains on the amide nitrogen was investigated. nih.gov The study found that the effect of these bulky groups was context-dependent. While bulky alkyl chains generally reduced biological activity in some series, the most active compound within the triazole series featured a t-butyl group. nih.gov This suggests that the sterically demanding tert-butyl group can be beneficial for activity, likely by providing an optimal fit in the binding pocket of the target protein, LasR. nih.gov

The synthesis of various furan-2-carboxamides often involves coupling furan-2-carbonyl chloride with different amines, allowing for a wide exploration of N-substituents. mdpi.com For example, N-(2,2-diphenylethyl)furan-2-carboxamide was synthesized to combine the furan scaffold with the biologically significant 2,2-diphenylethylamine (B1585070) moiety, which is known for its lipophilicity and receptor-binding affinity. mdpi.com

In the search for antibiofilm agents, researchers varied the linkers and substituents attached to the furan-2-carboxamide core. nih.gov The study revealed several key structural features for activity:

Linker Type: Triazole rings or N-acylcarbohydrazides were found to be the most effective linkers.

Phenyl Ring Substituents: The presence of halogens on a phenyl ring attached to the linker led to better biofilm inhibition. Electron-donating groups like methyl or methoxy also showed favorable results. nih.gov

These findings are summarized in the table below, which shows the percentage of biofilm inhibition for different series of furan-2-carboxamides.

| Series | Linker Type | Representative Substituent | Biofilm Inhibition (%) |

| 4 | N-acylcarbohydrazide | Unsubstituted Phenyl (4b) | 58% |

| 5 | p-Phenylenediamine | Various | Generally low inhibition |

| 6 | Aminobenzoic acid | Various | >30% in most cases |

| 7 | 1,2,3-Triazole | Various | >30% in most cases |

This table is based on data from a study on the antibiofilm capacity of furan-2-carboxamides, where higher percentages indicate greater activity. nih.gov

This data clearly indicates that the nature of the substituent attached to the amide moiety is a critical determinant of the biological activity of furan-2-carboxamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furan-2-carboxamide Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to predict the activity of new, untested compounds. semanticscholar.org

For furan-containing systems, QSAR models have been developed for various applications, including predicting their efficacy as corrosion inhibitors and their antimicrobial activity. digitaloceanspaces.comresearchgate.net A study on furan derivatives as corrosion inhibitors for mild steel utilized statistical methods like Partial Least Squares (PLS), Principal Component Regression (PCR), and Multiple Linear Regression (MLR) to build a QSAR model. digitaloceanspaces.com

In a study more directly related to the furan-2-carboxamide scaffold, researchers developed QSAR models for a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. digitaloceanspaces.com While not furan-2-carboxamides themselves, the principles are applicable. The development of a robust QSAR model involves several key steps:

Data Set Preparation: A diverse set of compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule.

Model Building: Statistical methods are used to select the most relevant descriptors and build a regression model that correlates these descriptors with biological activity.

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. semanticscholar.org

The goal of such models is to provide a predictive tool that can guide the design of new furan-2-carboxamide derivatives with enhanced biological activity, thereby accelerating the drug discovery process. researchgate.net

Physicochemical Parameter Effects on Biological Activity (e.g., Lipophilicity)

Detailed research findings and data tables correlating the lipophilicity (often expressed as logP or ClogP) of this compound derivatives with their biological activity are not available in the reviewed literature.

To illustrate the type of data that would be presented here had it been available, a hypothetical table is conceptualized below. This table would typically display the structure of various analogs, their calculated or experimentally determined lipophilicity values, and their corresponding biological activity (e.g., IC₅₀, EC₅₀, or percentage of inhibition against a specific target).

Hypothetical Data Table: Lipophilicity and Biological Activity of this compound Derivatives

| Compound ID | R-Group on Furan Ring | Calculated logP | Biological Activity (IC₅₀, µM) |

| 1 | H | 2.50 | 15.2 |

| 2a | 5-CH₃ | 2.95 | 10.8 |

| 2b | 5-Cl | 3.15 | 8.5 |

| 2c | 5-OCH₃ | 2.45 | 18.1 |

| 2d | 5-CF₃ | 3.60 | 5.2 |

This table is for illustrative purposes only and does not represent actual experimental data.

A detailed analysis in this section would typically discuss the trends observed in such a table. For instance, it might be observed that increasing the lipophilicity of the molecule by introducing non-polar substituents (like a methyl or chloro group) leads to enhanced biological activity up to a certain point (an optimal logP value). Beyond this point, increased lipophilicity might lead to decreased activity due to poor aqueous solubility or non-specific binding to lipids. Such a parabolic relationship between lipophilicity and biological activity is a common finding in SAR studies.

Without access to a specific study on this compound derivatives, a scientifically accurate and detailed discussion on this topic cannot be provided.

Biological Activity and Pharmacological Potential of N Tert Butylfuran 2 Carboxamide and Analogues

Antihyperlipidemic Activity of Furan (B31954) Carboxamide Derivatives

Furan-2-carboxamide derivatives have emerged as a noteworthy class of compounds with potent antihyperlipidemic properties. Their efficacy in modulating lipid profiles has been substantiated through extensive preclinical studies, highlighting their potential as novel therapeutic agents for cardiovascular diseases.

In Vivo Efficacy Studies in Animal Models (e.g., Triton WR-1339 induced hyperlipidemic rats)

The Triton WR-1339-induced hyperlipidemic rat model is a well-established and widely used method for the preliminary screening of antihyperlipidemic drugs. researchgate.net This model induces a significant elevation in plasma lipid levels, providing a reliable platform to assess the efficacy of potential therapeutic agents. researchgate.net

Several studies have demonstrated the significant in-vivo antihyperlipidemic activity of furan-2-carboxamide derivatives in this model. For instance, a novel series of N-(benzoylphenyl)-2-furamide derivatives were synthesized and evaluated for their lipid-lowering capabilities. researchgate.net The administration of these compounds to hyperlipidemic rats resulted in a significant reduction in plasma levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), coupled with an increase in high-density lipoprotein cholesterol (HDL-C). researchgate.netnih.govresearchgate.net

In one study, furan carboxamide derivatives were synthesized and tested in Triton WR-1339-induced hyperlipidemic rats. nih.gov The results indicated that several of these compounds exhibited significant activity against the complete lipid profile. nih.gov Notably, at a dose of 20 mg/kg, these compounds demonstrated superiority over other lipid-lowering agents in reducing triglyceride levels and slightly increasing HDL-C levels. nih.gov For example, compound a5 led to a remarkable 86% reduction in triglyceride levels and a significant increase in HDL-C. nih.gov Another compound, N5 , a furan-2-carboxamide derivative of anthraquinone, showed a 66.5% reduction in triglyceride levels and an 85% reduction in total cholesterol levels after 18 hours in rats. researchgate.net

The following table summarizes the effects of selected furan-2-carboxamide derivatives on lipid profiles in Triton WR-1339-induced hyperlipidemic rats.

| Compound | Dose (mg/kg) | Time (hours) | % Reduction in Triglycerides (TG) | % Reduction in Total Cholesterol (TC) | % Increase in High-Density Lipoprotein (HDL-C) | Reference |

| a5 | 20 | 7 | 86% | Significant | Significant | nih.gov |

| N5 | Not Specified | 18 | 66.5% | 85% | Significant | researchgate.net |

| a1 | 20 | 7 | Significant | Significant | Significant | researchgate.net |

| a3 | 20 | 7 | 96% | Significant | Significant | researchgate.net |

| a8 | 20 | 7 | 87% | Significant | Significant | researchgate.net |

| b5 | 20 | 7 | 86% | Significant | Significant | researchgate.net |

It is important to note that not all derivatives showed activity. For instance, furan-2-carboxylate (B1237412) esters tested in one study displayed no activity against plasma lipids, possibly due to rapid hydrolysis of the ester bond. nih.gov

Proposed Mechanisms of Action on Lipid Profiles

The mechanism by which furan-2-carboxamide derivatives exert their antihyperlipidemic effects is believed to be multifactorial. The structural features of these compounds, including a heterocyclic aromatic ring capable of hydrogen bond formation, a large lipophilic moiety, and a carboxamide linkage, are considered crucial for their activity. semanticscholar.org

The observed lipid-lowering effects, particularly the marked reduction in triglycerides and the increase in HDL-C, suggest a mechanism of action similar to that of fibrates. nih.govsemanticscholar.org Fibrates are known to lower the production of apoC-III and enhance the activity of lipoprotein lipase, an enzyme that plays a critical role in the hydrolysis of triglycerides. semanticscholar.org It is hypothesized that furan-2-carboxamide derivatives may also modulate these pathways. nih.gov

Furthermore, the anti-inflammatory and antioxidant properties of furan derivatives may contribute to their cardioprotective and antiatherosclerotic roles. nih.govresearchgate.net By reducing lipid peroxidation and modifying inflammatory signaling pathways, these compounds could help mitigate the development of atherosclerosis, a major complication of hyperlipidemia. nih.govresearchgate.net

Antimicrobial and Antibiofilm Properties

In addition to their metabolic effects, furan-2-carboxamide derivatives have demonstrated significant antimicrobial and antibiofilm activities against a range of pathogenic microorganisms.

Evaluation against Bacterial Pathogens (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

Furan-2-carboxamide derivatives have shown promising antibacterial activity. In one study, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated. mdpi.com Derivatives containing a 2,4-dinitrophenyl group exhibited significant inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 µg/mL. mdpi.com The enhanced lipophilicity due to the aromatic moiety in these compounds is thought to contribute to their antibacterial efficacy. mdpi.com

Another study reported that 2-(2-nitrovinyl) furan, a furan derivative, demonstrated potent in vitro antibacterial activity, inhibiting the growth of Pseudomonas aeruginosa and Staphylococcus aureus by 96%. researchgate.net

The following table presents the antibacterial activity of selected furan derivatives.

| Compound | Target Bacteria | Activity | Reference |

| Carbamothioyl-furan-2-carboxamide derivatives (with 2,4-dinitrophenyl) | Various bacterial strains | MIC: 150.7–295 µg/mL | mdpi.com |

| 2-(2-nitrovinyl) furan | Pseudomonas aeruginosa | 96% inhibition | researchgate.net |

| 2-(2-nitrovinyl) furan | Staphylococcus aureus | 96% inhibition | researchgate.net |

Antifungal Efficacy Assessment (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of furan-2-carboxamide derivatives has also been investigated. The aforementioned carbamothioyl-furan-2-carboxamide derivatives showed significant antifungal activity against all tested fungal strains. mdpi.com

Specifically, 2-(2-nitrovinyl) furan was found to completely inhibit the growth of Candida albicans at a certain concentration. researchgate.net The antifungal activity of some natural furan derivatives against Aspergillus niger has also been reported. nih.gov

Modulatory Effects on Bacterial Virulence Factors and Quorum Sensing

A significant aspect of the antimicrobial potential of furan-2-carboxamide derivatives lies in their ability to interfere with bacterial communication and virulence. A diversity-oriented collection of furan-2-carboxamides was designed as bioisosteric replacements for the furanone ring to explore their antibiofilm activity against Pseudomonas aeruginosa. nih.govresearchgate.netnih.gov

These compounds were found to reduce biofilm formation in P. aeruginosa cultures without inhibiting the growth of the pathogen, indicating a specific antibiofilm capacity. nih.gov Notably, carbohydrazide (B1668358) and triazole derivatives showed significant antibiofilm activity, with one carbohydrazide compound achieving a 58% reduction in biofilm formation. nih.govresearchgate.netnih.gov

Furthermore, treatment of P. aeruginosa with active furan-2-carboxamides led to a reduction in quorum sensing-regulated virulence factors, such as pyocyanin (B1662382) and proteases. nih.govresearchgate.netnih.gov This confirms the anti-quorum sensing properties of these derivatives. Molecular docking studies suggest that these compounds may act by targeting the LasR receptor, a key component of the P. aeruginosa quorum sensing system. nih.govresearchgate.netnih.gov By inhibiting quorum sensing, these compounds can disrupt bacterial coordination and reduce the production of factors that contribute to the pathogenicity of infections. nih.gov

The following table summarizes the effects of selected furan-2-carboxamides on P. aeruginosa virulence factors.

| Compound Series | Effect | Mechanism | Reference |

| Carbohydrazides and Triazoles | Significant antibiofilm activity (up to 58% inhibition) | Putative LasR receptor targeting | nih.govresearchgate.netnih.gov |

| Active Carboxamides | Reduction of pyocyanin and protease production | Anti-quorum sensing properties | nih.govresearchgate.netnih.gov |

Enzyme Inhibition and Receptor Antagonism Studies

The ability of N-tert-butylfuran-2-carboxamide and its related compounds to interact with key biological targets, such as enzymes and receptors, forms the basis of their pharmacological interest.

Inhibition of VEGFR-2 by Hybrid Furan-2-carboxamide Compounds

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. Consequently, the inhibition of VEGFR-2 is a key strategy in the development of novel anticancer therapies. Research into furan-2-carboxamide derivatives has revealed their potential as VEGFR-2 inhibitors.

In the design of hybrid compounds, the furan-2-carboxamide moiety has been combined with other heterocyclic structures, such as 1,3,4-thiadiazole, to create effective VEGFR-2 inhibitors. mdpi.com Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern the inhibitory potency of these compounds. One significant finding is the role of the N-substituent on the carboxamide. For instance, the replacement of a tert-butyl group with phenyl derivatives has been shown to lead to a decrease in VEGFR-2 inhibitory activity. This suggests that the bulky and hydrophobic nature of the tert-butyl group may be crucial for optimal interaction with the receptor's binding site.

While specific IC50 values for this compound are not extensively reported in the reviewed literature, studies on analogous compounds and derivatives provide a comparative context for its potential activity. For example, certain benzoxazole (B165842) derivatives containing a terminal tert-butyl moiety have demonstrated significant inhibitory activity against the HepG2 cancer cell line and a notable inhibitory effect on VEGFR-2. nih.gov Furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine-based derivatives have also been synthesized and evaluated as potent VEGFR-2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Table 1: VEGFR-2 Inhibitory Activity of Selected Heterocyclic Compounds

| Compound Class | Specific Derivative Example | VEGFR-2 IC50 | Reference |

| Furo[2,3-d]pyrimidine derivative | Compound 15b | 946 nM | nih.gov |

| Thieno[2,3-d]pyrimidine derivative | Compound 21e | 21 nM | nih.gov |

| Benzoxazole derivative | Compound 12l | 97.38 nM | nih.gov |

| Standard Inhibitor | Sorafenib | ~20-90 nM | nih.gov |

| This table presents a selection of data for comparative purposes and does not include this compound itself due to a lack of specific reported values in the searched literature. |

Interaction with Other Biological Targets (e.g., Urotensin-II receptor)

Beyond VEGFR-2, furan-2-carboxamide derivatives have been explored for their interaction with other significant biological targets. One such target is the urotensin-II receptor (UT), a G-protein coupled receptor implicated in a variety of cardiovascular conditions. mdpi.com

Specifically, 5-aryl-furan-2-carboxamides have demonstrated strong potential in blocking the urotensin-II receptor, which plays a crucial role in regulating vascular tone and cardiac function. mdpi.com While the direct antagonistic activity of this compound on the UT receptor is not explicitly detailed, the activity of this broader class of compounds suggests a potential avenue for investigation. The development of potent and selective UT receptor antagonists is an active area of research, with various peptide and non-peptide molecules being studied. nih.govunina.it For instance, a series of benzo[b]thiophene-2-carboxamide (B1267583) derivatives have been identified as potent urotensin-II receptor antagonists. nih.gov The structural similarities between these scaffolds and furan-2-carboxamides may provide a basis for the design of novel UT antagonists.

Microtubule Stabilizing Agent Activity in Cancer Cell Biology

Microtubules are dynamic cytoskeletal polymers essential for cell division, making them a prime target for anticancer drugs. A novel furan-2-carboxamide based small molecule has been identified as a selective microtubule stabilizing agent (MSA). nih.gov This compound demonstrated potent anti-proliferative and anti-metastatic properties in vitro against a panel of cancer cells. nih.gov

The mechanism of action involves the stabilization of tubulin polymers, which disrupts chromosomal segregation during mitosis. This leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death. nih.gov The IC50 values for this furan-2-carboxamide derivative were found to be in the range of 4 µM to 8 µM across different cancer cell lines, indicating significant cytotoxic potential. nih.gov

Therapeutic Potential in Neurodegenerative, Autoimmune, and Inflammatory Conditions

While the primary focus of research on this compound and its analogues has been on oncology, the foundational chemical scaffold holds potential for other therapeutic applications. The 2,2-diphenylethylamine (B1585070) scaffold, which can be combined with furan-2-carboxamide, is a valuable building block in the development of psychoactive and neuroprotective agents due to its contribution to lipophilicity and receptor-binding affinity. mdpi.com This suggests a potential, though yet unexplored, role in addressing neurodegenerative disorders.

Furthermore, the general class of furan-2-carboxamide derivatives has been investigated for a range of biological activities, including antimicrobial and antibiofilm properties. nih.govnih.govbenthamdirect.commdpi.comeurekaselect.com While not directly related to neurodegenerative, autoimmune, or inflammatory conditions, this broad bioactivity profile underscores the versatility of the furan-2-carboxamide scaffold and warrants further investigation into its potential in these therapeutic areas.

Preliminary Biological Safety and Toxicity Assessments

Initial investigations into the safety profile of some furan-2-carboxamide derivatives have been conducted. In a study evaluating a series of novel furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine-based derivatives as VEGFR-2 inhibitors, the tested compounds intriguingly showed no obvious toxicity in a murine model. nih.gov

It is important to note that toxicity can be highly dependent on the specific substitutions on the furan ring. For example, some studies on other furan derivatives have highlighted potential cytotoxicity, which can be modulated by the nature of the substituents. However, a comprehensive toxicity profile for this compound specifically is not yet available in the public domain. Further detailed preclinical safety and toxicity assessments are necessary to fully characterize its safety profile before any potential clinical application.

Chemical Transformations and Derivatization Strategies of N Tert Butylfuran 2 Carboxamide

Regioselective Functionalization of the Furan (B31954) Ring

The furan ring in N-tert-butylfuran-2-carboxamide is an electron-rich heterocycle, making it susceptible to various electrophilic and metal-catalyzed functionalization reactions. The regioselectivity of these transformations is a key consideration in the synthesis of novel derivatives.

C-H Functionalization at C3 and C5 Positions

While the C2 position of this compound is occupied by the carboxamide group, the C3, C4, and C5 positions are available for functionalization. The C5 position is generally the most activated towards electrophilic substitution due to the electron-donating nature of the furan oxygen. However, directed C-H functionalization strategies can provide access to otherwise less favored positions.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles. nih.gov For furan-2-carboxamides, the amide group can act as a directing group, guiding the catalyst to the adjacent C3 position. For instance, rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of various furan derivatives. ucl.ac.uk While specific studies on this compound are limited, it is plausible that under appropriate conditions with a suitable directing group, regioselective C-H functionalization at the C3 position could be achieved. The bulky tert-butyl group may influence the efficiency of such transformations.

It is important to note that the high sensitivity of many furan derivatives to strong acids, oxidants, and high temperatures can limit the applicability of some classical C-H functionalization methods. nih.gov Therefore, the development of milder catalytic systems is crucial for the successful modification of the furan core in this compound.

Benzannulation Reactions Leading to Fused Systems